BRD0639

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

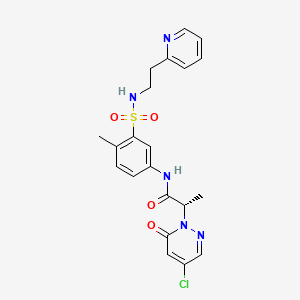

(2S)-2-(4-chloro-6-oxopyridazin-1-yl)-N-[4-methyl-3-(2-pyridin-2-ylethylsulfamoyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O4S/c1-14-6-7-18(26-21(29)15(2)27-20(28)11-16(22)13-24-27)12-19(14)32(30,31)25-10-8-17-5-3-4-9-23-17/h3-7,9,11-13,15,25H,8,10H2,1-2H3,(H,26,29)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDCFRRDENJUJM-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C=C(C=N2)Cl)S(=O)(=O)NCCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)[C@H](C)N2C(=O)C=C(C=N2)Cl)S(=O)(=O)NCCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD0639: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0639 is a pioneering, first-in-class small molecule inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5) through a novel mechanism. Unlike traditional catalytic inhibitors, this compound functions as a PRMT5 binding motif (PBM)-competitive agent, disrupting the crucial interaction between PRMT5 and its substrate adaptor proteins (SAPs). This disruption ultimately leads to a reduction in substrate methylation. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and the experimental validation of its activity.

Core Mechanism of Action

This compound exerts its inhibitory effect by preventing the binding of substrate adaptor proteins, such as RIOK1 and pICln, to PRMT5.[1][2][3] This is significant because the interaction with SAPs is essential for PRMT5 to recognize and methylate many of its substrates, including components of the spliceosome and histone proteins.[1][2]

The core of this compound's mechanism lies in its ability to covalently bind to a specific cysteine residue, Cys278, on the surface of PRMT5.[1][2][4] This binding occurs at the PBM binding site, a region distal to the enzyme's catalytic pocket.[1][2][4] By occupying this site, this compound physically obstructs the binding of SAPs, thereby inhibiting the methylation of a specific subset of PRMT5 substrates.[5] This targeted approach offers the potential for a more nuanced therapeutic effect compared to broad catalytic inhibition of PRMT5.[5]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various cellular contexts. The following table summarizes the key in vitro and in-cell efficacy data.

| Assay Type | Cell Type/Condition | Parameter | Value | Reference |

| PRMT5-RIOK1 Interaction Assay | Permeabilized Cells | IC50 | 7.5 µM | [5][6][7] |

| PRMT5-RIOK1 Interaction Assay | Living Cells | IC50 | 16 µM | [5][6][7] |

| Fluorescence Polarization (FP) Assay | In vitro | IC50 (40 min) | 13.8 µM | [4][5] |

| Glutathione (GSH) Reactivity | In vitro | T½ | 916 min | [4][5] |

Signaling Pathway

This compound disrupts the canonical PRMT5 signaling pathway by preventing the formation of the functional PRMT5-SAP complex. This interruption leads to a downstream reduction in symmetric dimethylarginine (SDMA) levels on target proteins.

Caption: Mechanism of this compound Action.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these assays are detailed below.

Fluorescence Polarization (FP) Competition Assay

This in vitro assay is used to measure the ability of a compound to disrupt the interaction between two binding partners.

-

Objective: To quantify the potency of this compound in disrupting the PRMT5-PBM peptide interaction.

-

Protocol:

-

A fluorophore-labeled peptide corresponding to the PRMT5 Binding Motif (PBM) of a substrate adaptor protein (e.g., RIOK1) is incubated with the purified PRMT5:WDR77 hetero-octameric complex.[4]

-

In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.

-

This compound is added at varying concentrations.

-

If this compound successfully competes with the PBM peptide for binding to PRMT5, the fluorescent peptide is displaced.[4]

-

The displaced, smaller peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

-

The IC50 value is determined by measuring the concentration of this compound required to reduce the fluorescence polarization signal by 50%.[4][5]

-

Caption: Fluorescence Polarization Assay Workflow.

NanoBiT Cellular Target Engagement Assay

This cell-based assay is used to measure the disruption of a protein-protein interaction in living cells.

-

Objective: To confirm that this compound can disrupt the PRMT5-RIOK1 interaction within a cellular environment.[5]

-

Protocol:

-

Cells are engineered to express PRMT5 and RIOK1 proteins tagged with complementary components of the NanoLuc luciferase (e.g., LgBiT and SmBiT).

-

When PRMT5 and RIOK1 interact, the NanoLuc components come into close proximity, reconstituting an active luciferase enzyme that generates a luminescent signal upon addition of a substrate.

-

The cells are treated with varying concentrations of this compound.[5]

-

If this compound disrupts the PRMT5-RIOK1 interaction, the NanoLuc components are separated, leading to a decrease in the luminescent signal.[5]

-

The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in luminescence. This assay can be performed in both permeabilized and intact cells to assess cell permeability.[5][6][7]

-

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

BRD0639: A First-in-Class Covalent Chemical Probe for Interrogating PRMT5-Substrate Adaptor Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes and a validated therapeutic target in oncology, particularly in cancers with MTAP gene deletion.[1][2] While traditional drug discovery efforts have focused on the catalytic site of PRMT5, a novel approach targeting the interaction between PRMT5 and its substrate adaptor proteins (SAPs) offers a distinct mechanism of action. This document provides a comprehensive technical overview of BRD0639, a first-in-class chemical probe that covalently modifies PRMT5 to disrupt these crucial protein-protein interactions.[1][2] We present its biochemical and cellular activity, detailed experimental methodologies, and the signaling context of its target, PRMT5.

Introduction to this compound

This compound is a potent and selective chemical probe that provides a unique tool to investigate the biological consequences of inhibiting the PRMT5-SAP interface.[1][2] Unlike catalytic inhibitors that block the enzyme's methyltransferase activity directly, this compound acts as a PBM (PRMT5 Binding Motif)-competitive agent.[1][3] It selectively targets a surface on PRMT5 distal to the active site, which is responsible for recruiting substrates via adaptor proteins like pICln and RIOK1.[1][4][5]

The mechanism of action of this compound is covalent, forming a bond with Cysteine 278 (Cys278) on PRMT5.[1][2][4] This irreversible modification prevents the binding of SAPs, thereby inhibiting the methylation of a specific subset of PRMT5 substrates, such as those involved in spliceosome and histone complexes.[1][4][5] This targeted approach allows for the dissection of PBM-dependent versus PBM-independent PRMT5 functions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Parameter | Value (μM) | Reference |

| Fluorescence Polarization (FP) | PRMT5-RIOK1 PBM | IC₅₀ | 12 (precursor compound 1) | [1] |

| Surface Plasmon Resonance (SPR) | PRMT5-pICln | K_D_ | 32 nM (pICln binding to PRMT5) | [1][6] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Parameter | Value (μM) | Reference |

| PRMT5 Adduct Formation (LC-MS) | Expi293 (overexpressing HA-PRMT5:WDR77) | EC₅₀ | 3 | [7] |

| PRMT5-RIOK1 NanoBiT (permeabilized cells) | 293T (stably expressing SmBiT-PRMT5 and LgBiT-RIOK1) | IC₅₀ | 7.5 | [3][7] |

| PRMT5-RIOK1 NanoBiT (intact cells) | 293T (stably expressing SmBiT-PRMT5 and LgBiT-RIOK1) | IC₅₀ | 16 | [3][7] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental logic is crucial for understanding the application of this compound.

Caption: PRMT5 Signaling and this compound Inhibition.

Caption: this compound Discovery and Characterization Workflow.

Detailed Experimental Protocols

A critical component of a technical guide is the detailed methodology for key experiments.

Fluorescence Polarization (FP) Competition Assay

This assay is used to identify and characterize inhibitors of the PRMT5-PBM peptide interaction.[6]

-

Objective: To measure the ability of a compound to disrupt the interaction between a fluorescently labeled RIOK1 PBM peptide and the purified PRMT5:WDR77 complex.

-

Materials:

-

Purified PRMT5:WDR77 hetero-octameric complex.

-

Fluorophore-labeled RIOK1 PBM peptide.

-

Assay buffer (e.g., PBS).

-

Test compounds (e.g., this compound).

-

384-well microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a solution of the PRMT5:WDR77 complex and the fluorescently labeled RIOK1 PBM peptide in the assay buffer.

-

Dispense the protein-peptide mixture into the wells of a 384-well microplate.

-

Add test compounds at varying concentrations to the wells. Include appropriate controls (e.g., DMSO for no inhibition, and a known inhibitor if available).

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Surface Plasmon Resonance (SPR) Assay

SPR is employed to measure the binding kinetics and affinity between PRMT5 and its binding partners.

-

Objective: To determine the binding affinity (K_D_) of pICln to PRMT5 and to confirm that this compound blocks this interaction.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Purified PRMT5:WDR77 complex.

-

Purified full-length pICln.

-

This compound.

-

Running buffer (e.g., HBS-EP+).

-

Immobilization reagents (e.g., EDC/NHS).

-

-

Procedure:

-

Immobilize the PRMT5:WDR77 complex onto the surface of a sensor chip using standard amine coupling chemistry.

-

To test for inhibition, pre-incubate the immobilized PRMT5 with this compound or DMSO (as a control).

-

Inject varying concentrations of full-length pICln over the chip surface and monitor the change in the SPR signal (response units, RU).

-

Regenerate the chip surface between injections using a suitable regeneration buffer.

-

Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (k_a_), dissociation (k_d_), and equilibrium dissociation (K_D_) constants.

-

Cellular Target Engagement: NanoBiT Assay

The NanoBiT assay is a bioluminescence-based method to quantify protein-protein interactions in live cells.[7]

-

Objective: To measure the disruption of the PRMT5-RIOK1 complex by this compound in both permeabilized and intact cells.

-

Materials:

-

293T cells stably expressing SmBiT-PRMT5 and LgBiT-RIOK1 fusion proteins.

-

Cell culture medium and reagents.

-

This compound and control compounds.

-

Nano-Glo® Live Cell Reagent.

-

Luminometer.

-

-

Procedure for Intact Cells:

-

Plate the stable 293T cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a control compound for a specified time (e.g., 40 minutes).

-

Add the Nano-Glo® Live Cell Reagent to each well.

-

Measure the luminescence using a plate reader.

-

Normalize the data to vehicle-treated cells and plot the results to determine the IC₅₀.

-

-

Procedure for Permeabilized Cells:

-

Follow the same initial steps as for intact cells.

-

After compound treatment, permeabilize the cells using a digitonin-based buffer.

-

Add the Nano-Glo® substrate.

-

Measure luminescence and calculate the IC₅₀ as described above.

-

Cellular Adduct Formation by LC-MS

This mass spectrometry-based method confirms the covalent engagement of this compound with PRMT5 in a cellular context.[7]

-

Objective: To detect and quantify the formation of the this compound-PRMT5 adduct in cells.

-

Materials:

-

Expi293 cells transiently overexpressing HA-tagged PRMT5:WDR77.

-

This compound.

-

Lysis buffer.

-

Anti-HA affinity resin.

-

LC-MS system.

-

-

Procedure:

-

Treat the transfected Expi293 cells with varying concentrations of this compound for a set time (e.g., 6 hours).

-

Harvest and lyse the cells.

-

Isolate the HA-tagged PRMT5 complex using anti-HA affinity resin.

-

Elute the protein complex and analyze it by LC-MS to detect the mass shift corresponding to the covalent adduction of this compound to PRMT5.

-

Quantify the percentage of modified PRMT5 at each compound concentration to determine the EC₅₀.

-

Conclusion

This compound is a pioneering chemical probe that enables the specific investigation of the PBM-dependent functions of PRMT5.[1][2] Its unique covalent mechanism of action, which disrupts the PRMT5-substrate adaptor protein interface, distinguishes it from traditional catalytic inhibitors.[1][4] The detailed protocols and summarized data in this guide provide researchers with the necessary information to effectively utilize this compound in their studies of PRMT5 biology and to explore novel therapeutic strategies targeting this crucial enzyme.

References

- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

BRD0639: A Technical Guide to the First-in-Class PRMT5 Substrate Adaptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular homeostasis and a compelling target in oncology. Its activity is intricately regulated by substrate adaptor proteins (SAPs) that guide it to specific cellular targets. BRD0639 has emerged as a first-in-class, covalent inhibitor that uniquely targets the interaction between PRMT5 and its substrate adaptors, offering a novel mechanistic approach to modulate PRMT5 activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a visual representation of its role in the PRMT5 signaling pathway.

Introduction to PRMT5 and Substrate Adaptor Proteins

Protein Arginine Methyltransferase 5 (PRMT5) catalyzes the symmetric dimethylation of arginine residues on a multitude of protein substrates, playing a pivotal role in regulating essential cellular processes such as gene expression, mRNA splicing, and DNA damage response.[1][2] The substrate specificity of PRMT5 is largely determined by its interaction with various substrate adaptor proteins (SAPs), most notably RIO Kinase 1 (RIOK1) and pICln.[2][3] These adaptors share a conserved PRMT5 Binding Motif (PBM) that facilitates their binding to a site on PRMT5 distal to the catalytic domain.[2] This interaction is crucial for the methylation of specific substrates, including components of the spliceosome and histone complexes.[2][3]

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of the PRMT5-substrate adaptor interaction.[1][2] Its mechanism of action is distinct from catalytic inhibitors that target the enzyme's active site.

Key Features of this compound's Mechanism:

-

PBM-Competitive Inhibition: this compound acts as a PRMT5 binding motif (PBM)-competitive inhibitor, directly competing with SAPs like RIOK1 and pICln for their binding site on PRMT5.[1][2]

-

Covalent Modification: The inhibitor features a halogenated pyridazinone group that forms a covalent bond with Cysteine 278 (Cys278) within the PBM binding site of PRMT5.[1][2] This irreversible binding leads to sustained inhibition.

-

Disruption of PRMT5-SAP Complexes: By occupying the PBM binding site, this compound effectively disrupts the formation of PRMT5-RIOK1 and PRMT5-pICln complexes.[1][2]

-

Selective Reduction of Substrate Methylation: Consequently, this compound leads to a reduction in the symmetric dimethylation of arginine (sDMA) on substrates that are dependent on these adaptors for their presentation to PRMT5.[1]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the PRMT5 signaling pathway and the specific point of intervention by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Description | Endpoint | Value | Reference |

| Fluorescence Polarization (FP) | Inhibition of the interaction between a fluorescently labeled RIOK1 PBM peptide and the PRMT5:WDR77 complex. | IC50 (40 min) | 13.8 µM | [2] |

| NanoBiT Assay (Permeabilized Cells) | Disruption of the PRMT5-RIOK1 protein-protein interaction in permeabilized 293T cells. | IC50 | 7.5 µM | [1] |

| NanoBiT Assay (Intact Cells) | Disruption of the PRMT5-RIOK1 protein-protein interaction in intact 293T cells. | IC50 | 16 µM | [1] |

| LC-MS Adduct Formation | Measurement of covalent adduct formation between this compound and PRMT5 in Expi293 cells. | EC50 (6 hours) | ~3 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These are generalized protocols that can be adapted for specific experimental conditions.

Fluorescence Polarization (FP) Assay for PRMT5-PBM Interaction

This assay measures the ability of this compound to inhibit the binding of a fluorescently labeled peptide derived from the RIOK1 PBM to the PRMT5:WDR77 complex.

Materials:

-

Purified PRMT5:WDR77 complex

-

Fluorescently labeled RIOK1 PBM peptide (e.g., with FITC or TAMRA)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT)

-

384-well, low-volume, black plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the PRMT5:WDR77 complex to a final concentration determined by prior titration experiments.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for a defined period (e.g., 40 minutes) at room temperature to allow for compound binding.

-

Add the fluorescently labeled RIOK1 PBM peptide to all wells at a final concentration typically at or below its Kd for PRMT5:WDR77.

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

NanoBiT Assay for PRMT5-RIOK1 Interaction in Cells

This bioluminescence-based assay quantifies the disruption of the PRMT5-RIOK1 interaction in live or permeabilized cells.

Materials:

-

HEK293T cells stably expressing SmBiT-PRMT5 and LgBiT-RIOK1

-

This compound stock solution (in DMSO)

-

Opti-MEM or other suitable cell culture medium

-

Nano-Glo® Live Cell Assay Reagent (for intact cells) or Nano-Glo® Luciferase Assay Reagent (for permeabilized cells)

-

White, opaque 96-well plates

Procedure (for intact cells):

-

Seed the NanoBiT-expressing HEK293T cells in a white, opaque 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the this compound dilutions or DMSO.

-

Incubate the plate for the desired time (e.g., 40 minutes) at 37°C and 5% CO2.

-

Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions.

-

Add the reagent to each well.

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curve.

Western Blot for Symmetric Dimethylarginine (sDMA) Levels

This protocol is for detecting changes in the levels of symmetrically dimethylated arginine on cellular proteins following treatment with this compound.

Materials:

-

Cell line of interest (e.g., HCT116 MTAP-/-)

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against symmetric dimethylarginine (anti-sDMA)

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-sDMA primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

Co-Immunoprecipitation (Co-IP) for PRMT5-RIOK1 Interaction

This method is used to confirm the disruption of the PRMT5-RIOK1 interaction in a cellular context.

Materials:

-

Cells co-expressing tagged versions of PRMT5 (e.g., HA-PRMT5) and RIOK1

-

This compound stock solution (in DMSO)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against the tag on PRMT5 (e.g., anti-HA)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (anti-PRMT5 and anti-RIOK1)

Procedure:

-

Treat cells with this compound or DMSO.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-HA antibody to capture the PRMT5 complexes.

-

Add Protein A/G beads/resin to pull down the antibody-protein complexes.

-

Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads/resin.

-

Analyze the eluates by Western blotting, probing for both PRMT5 and RIOK1 to assess the amount of co-precipitated RIOK1.

LC-MS for Covalent Adduct Formation

This protocol outlines the detection and quantification of the covalent adduct formed between this compound and PRMT5 in cells.

Materials:

-

Expi293 cells transiently transfected with HA-tagged PRMT5:WDR77

-

This compound stock solution (in DMSO)

-

Cell lysis buffer

-

Anti-HA affinity resin

-

Wash buffers

-

Elution buffer

-

LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

Procedure:

-

Treat the transfected Expi293 cells with a dose range of this compound for a set time (e.g., 6 hours).

-

Harvest and lyse the cells.

-

Isolate the HA-tagged PRMT5:WDR77 complex using anti-HA affinity resin.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the PRMT5 complex.

-

Analyze the intact protein by LC-MS to detect the mass shift corresponding to the covalent adduction of this compound to PRMT5.

-

Quantify the percentage of adducted PRMT5 at each concentration to determine the EC50.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as described by McKinney et al. (2021). A simplified schematic is provided below, and for a detailed, step-by-step protocol, readers are referred to the supplementary information of the primary publication.

Synthetic Scheme Overview: The synthesis generally involves the preparation of a substituted pyridazinone core, followed by coupling with a chiral propanoate derivative and subsequent amide bond formation with a sulfonamide-containing aniline.

Conclusion

This compound represents a significant advancement in the field of PRMT5 inhibition. Its unique mechanism of action, targeting the protein-substrate adaptor interface through covalent modification, provides a valuable tool for dissecting the specific biological roles of adaptor-mediated PRMT5 activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in exploring this novel class of PRMT5 inhibitors and their therapeutic potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RioK1, a New Interactor of Protein Arginine Methyltransferase 5 (PRMT5), Competes with pICln for Binding and Modulates PRMT5 Complex Composition and Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Covalent Binding of BRD0639: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of BRD0639, a first-in-class covalent inhibitor that targets the protein arginine methyltransferase 5 (PRMT5). By forming a specific covalent bond, this compound allosterically inhibits the enzymatic activity of PRMT5, providing a valuable tool for studying its biological functions and a potential starting point for the development of novel therapeutics. This document details the covalent binding mechanism, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated cellular pathways and experimental workflows.

Covalent Binding Mechanism of this compound

This compound acts as a selective, covalent inhibitor of PRMT5.[1][2][3][4][5] Its mechanism of action is centered on the formation of a stable covalent bond with a specific cysteine residue within the PRMT5 protein.

Target Protein and Binding Site: The designated target of this compound is Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4][5] Mode of action studies have pinpointed that this compound covalently modifies Cysteine 278 (Cys278) of PRMT5.[1][2][3][4][5] This cysteine residue is located at the PRMT5-substrate adaptor protein (SAP) binding interface, a region distal to the enzyme's catalytic site.[1][3][4][5]

The "Warhead" and Reaction: The covalent interaction is facilitated by the halogenated pyridazinone moiety of this compound, which functions as the reactive "warhead".[1][2][3][4][5] The thiol group of Cys278 engages in a nucleophilic attack on this electrophilic group, leading to the formation of an irreversible covalent adduct.[6] This covalent modification of Cys278 physically obstructs the binding of substrate adaptor proteins.

Consequences of Covalent Binding: By binding to the PRMT5-PBM (PRMT5 Binding Motif) interface, this compound competitively inhibits the interaction between PRMT5 and its substrate adaptor proteins, such as pICln and RIOK1.[1][2][3][4][5][7] This disruption is critical because the association with SAPs is a prerequisite for the methylation of a subset of PRMT5 substrates, including components of the histone and spliceosome complexes.[1][3][4][5] Consequently, this compound treatment leads to a reduction in substrate methylation, thereby modulating downstream cellular processes.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing insights into its potency and reactivity.

| Parameter | Value | Cell Line/System | Description | Reference |

| FP IC50 (40 min) | 13.8 µM | Biochemical Assay | Potency in a fluorescence polarization assay measuring displacement of a fluorescently-labeled PBM peptide probe after a 40-minute incubation. | [1][2] |

| GSH T1/2 | 916 min | Biochemical Assay | Half-life in a glutathione (B108866) (GSH) stability assay, indicating low reactivity. | [1][2] |

| PRMT5-RIOK1 NanoBiT IC50 (Permeabilized Cells) | 7.5 µM | 293T Cells | Potency in disrupting the PRMT5-RIOK1 protein-protein interaction in permeabilized cells using the NanoBiT assay. | [2][8] |

| PRMT5-RIOK1 NanoBiT IC50 (Intact Cells) | 16 µM | 293T Cells | Potency in disrupting the PRMT5-RIOK1 protein-protein interaction in intact, living cells. | [2][8] |

| Apparent IC50 (vs. pICln) | 568 ± 284 nM | Biochemical Assay | Apparent inhibitory concentration against fluorescently labeled pICln after a 1 hour and 45-minute incubation. | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol is designed to verify the covalent modification of PRMT5 by this compound and identify the specific residue involved.

-

Protein Incubation: Recombinant PRMT5:WDR77 complex is incubated with either DMSO (vehicle control) or this compound.

-

Sample Preparation: The protein samples are denatured, reduced, alkylated, and then subjected to proteolytic digestion (e.g., with trypsin) to generate peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[1] Samples with compound concentrations of 0.1, 1, and 10 μM are diluted with 100 μl, 300 μl, and 600 μl of water, respectively, before analysis.[1]

-

Data Analysis: The MS/MS data is analyzed to identify peptides. A mass shift corresponding to the addition of this compound on a specific peptide containing Cys278 confirms the covalent binding event. The analysis of both wild-type PRMT5 and a C278A mutant can be used to confirm the specificity of the modification.[1]

Fluorescence Polarization (FP) Competition Assay

This assay quantifies the ability of this compound to displace a fluorescently labeled peptide probe from PRMT5.

-

Reagents:

-

PRMT5:WDR77 complex

-

Fluorescently-labeled PBM (PRMT5 Binding Motif) peptide probe

-

This compound or other test compounds

-

Assay buffer

-

-

Assay Procedure:

-

A solution of the PRMT5:WDR77 complex and the fluorescent probe is prepared.

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is incubated to allow for binding to reach equilibrium or for a specified time in the case of covalent inhibitors.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe. Time-course FP analysis, where IC50 values are determined at different time intervals, can be used to demonstrate time-dependent, covalent inhibition.[1]

Surface Plasmon Resonance (SPR) Assay

SPR is employed to study the binding kinetics and irreversibility of the interaction between this compound and PRMT5.

-

Immobilization: PRMT5:WDR77 complex, pre-incubated with either DMSO or this compound, is immobilized on an SPR sensor chip.[1]

-

Analyte Injection: A solution containing a substrate adaptor protein (e.g., pICln) is injected over the chip surface.[1]

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass bound, is monitored in real-time.

-

Data Analysis: For the DMSO-treated protein, the binding of the analyte will result in a concentration-dependent response, allowing for the calculation of binding affinity (KD).[1] For the this compound-treated protein, a significantly reduced or non-existent binding response for the analyte is consistent with an irreversible, covalent modification of the binding site.[1]

NanoBiT® Protein-Protein Interaction Assay

This bioluminescence-based assay is used to measure the disruption of the PRMT5-RIOK1 interaction in live cells.

-

Cell Line Generation: A stable cell line (e.g., 293T) is created that co-expresses PRMT5 fused to one subunit of the NanoLuc® luciferase (e.g., SmBiT) and RIOK1 fused to the complementary subunit (e.g., LgBiT).[2]

-

Cell Treatment: These cells are treated with varying concentrations of this compound or a control compound.

-

Luminescence Measurement: The NanoLuc® substrate is added to the cells (either in permeabilized or intact cell format), and the resulting luminescence is measured.

-

Data Analysis: A decrease in luminescence indicates a disruption of the PRMT5-RIOK1 interaction. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the covalent binding of this compound.

Caption: Covalent modification of PRMT5 Cys278 by this compound.

Caption: Workflow for Mass Spectrometry-based identification of the covalent adduct.

Caption: Inhibition of the PRMT5 signaling pathway by this compound.

References

- 1. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

BRD0639: A Novel Approach to Targeting MTAP-Deleted Cancers by Disrupting PRMT5 Substrate Adaptor Interactions

For Immediate Release

CAMBRIDGE, Mass. – In the ongoing pursuit of precision oncology therapeutics, a novel small molecule, BRD0639, has emerged as a promising agent for the treatment of cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This in-depth guide provides a comprehensive overview of this compound, its mechanism of action, and its potential role in the clinical management of MTAP-deleted malignancies.

The Synthetic Lethal Relationship: MTAP Deletion and PRMT5 Dependency

Cancers with a deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, exhibit a unique vulnerability. The loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA).[1][2] MTA acts as an endogenous partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing and the regulation of gene expression. This partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a state of dependency, where the cancer cells become exquisitely sensitive to further PRMT5 inhibition, a concept known as synthetic lethality.[1]

This compound: A First-in-Class PRMT5-Substrate Adaptor Interaction Inhibitor

This compound represents a novel strategy for targeting PRMT5. Instead of inhibiting the catalytic activity of PRMT5 directly, this compound is a first-in-class, covalent inhibitor that disrupts the interaction between PRMT5 and its substrate adaptor proteins.[3] It achieves this by forming a covalent bond with cysteine 278 on the surface of PRMT5, at the binding site for the PRMT5-binding motif (PBM) present in its substrate adaptors.[3]

This unique mechanism of action offers a potential advantage over catalytic inhibitors by selectively modulating a subset of PRMT5 functions. PRMT5 relies on substrate adaptor proteins, primarily pICln and RIOK1, to recognize and methylate its various substrates. These adaptors bind to PRMT5 in a mutually exclusive manner, guiding the enzyme to different cellular targets.

-

pICln: This adaptor is crucial for the methylation of spliceosomal Sm proteins, a critical step in mRNA splicing.

-

RIOK1: This adaptor protein recruits substrates such as nucleolin, which is involved in ribosome biogenesis.

By preventing the binding of these adaptors, this compound effectively blocks the methylation of a specific subset of PRMT5 substrates, leading to downstream cellular consequences that are particularly detrimental to MTAP-deleted cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (PRMT5-RIOK1 Disruption) | 7.5 µM | Permeabilized 293T cells | [4] |

| IC50 (PRMT5-RIOK1 Disruption) | 16 µM | Intact 293T cells | [4] |

| FP IC50 (40 min) | 13.8 µM | Fluorescence Polarization Assay | [3][4] |

| GSH Half-life (T1/2) | 916 min | Glutathione Reactivity Assay | [3][4] |

Note: Data on the differential IC50 values of this compound in MTAP-deleted versus MTAP-wild-type cancer cell lines and in vivo efficacy data are not yet publicly available.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound in MTAP-deleted cancers can be visualized as a multi-step process that exploits the inherent vulnerability of these cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

NanoBRET™ Target Engagement (TE) PRMT5 Assay

This assay is used to quantify the interaction of this compound with the PRMT5-RIOK1 complex in live cells.

-

Cell Culture and Transfection: 293T cells are cultured and co-transfected with plasmids encoding for NanoLuc®-PRMT5 (donor) and HaloTag®-RIOK1 (acceptor).

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Labeling: The HaloTag®-RIOK1 is labeled with a cell-permeable fluorescent ligand (acceptor).

-

Lysis and Substrate Addition: The cells are lysed, and the NanoLuc® substrate (furimazine) is added.

-

BRET Measurement: Bioluminescence resonance energy transfer (BRET) is measured using a microplate reader. A decrease in the BRET signal indicates the disruption of the PRMT5-RIOK1 interaction by this compound.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Western Blot for Symmetric Dimethylarginine (SDMA)

This protocol is used to assess the pharmacodynamic effect of this compound on PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5-mediated methylation.

-

Cell Treatment and Lysis: Cancer cells (e.g., MTAP-deleted cell lines) are treated with this compound for a specified time. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody specific for SDMA. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified to determine the change in global SDMA levels following this compound treatment.

Future Directions

While this compound has shown significant promise as a chemical probe, further preclinical studies are required to validate its therapeutic potential. Key areas for future investigation include:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in xenograft and patient-derived xenograft (PDX) models of MTAP-deleted cancers.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a clear relationship between drug exposure and target modulation in vivo.

-

Off-target profiling: Comprehensive screening of this compound against a panel of kinases and other potential off-targets to assess its selectivity and potential for toxicity.

-

Combination therapies: Investigating the synergistic potential of this compound with other targeted agents or standard-of-care chemotherapies in MTAP-deleted cancers.

The development of this compound represents a significant step forward in the quest for targeted therapies for MTAP-deleted cancers. By employing a novel mechanism of action that exploits a key vulnerability of these tumors, this compound holds the potential to provide a new and effective treatment option for this patient population.

References

- 1. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

The Impact of BRD0639 on Symmetric Dimethylarginine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD0639 is a pioneering, first-in-class small molecule inhibitor that selectively targets the interaction between Protein Arginine Methyltransferase 5 (PRMT5) and its substrate adaptor proteins. This unique mechanism of action leads to a reduction in the symmetric dimethylation of arginine (SDMA) on a specific subset of cellular proteins. This technical guide provides a comprehensive overview of the effects of this compound on SDMA, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.

Introduction to this compound and Symmetric Dimethylarginine (SDMA)

Symmetric dimethylarginine (SDMA) is a post-translational modification where two methyl groups are symmetrically added to the guanidino nitrogen atoms of an arginine residue.[1] This reaction is primarily catalyzed by the enzyme PRMT5.[2] PRMT5-mediated methylation is a crucial regulatory mechanism in various cellular processes, including gene transcription, mRNA splicing, and DNA damage repair.[3][4] Dysregulation of PRMT5 activity and aberrant SDMA levels have been implicated in numerous diseases, particularly cancer.[3]

This compound emerges as a highly specific chemical probe to investigate the functional roles of PRMT5-substrate adaptor protein interactions.[3][5] Unlike catalytic inhibitors that target the enzyme's active site, this compound acts as a PRMT5 binding motif (PBM)-competitive agent.[6] It covalently binds to cysteine 278 of PRMT5, a residue located at the interface where substrate adaptor proteins (SAPs) like pICln and RIOK1 bind.[3][7] This binding event allosterically inhibits the methylation of a select group of PRMT5 substrates that are dependent on these adaptors for their recognition.[8]

Mechanism of Action of this compound

This compound's mechanism of action is distinct from that of traditional enzyme inhibitors. It does not compete with the S-adenosylmethionine (SAM) cofactor or the arginine substrate at the catalytic site.[3] Instead, it disrupts the formation of a functional methyltransferase complex.

The key steps in its mechanism are:

-

Binding to PRMT5: this compound binds to a groove on the surface of PRMT5, distal to the active site.[3]

-

Covalent Modification: It forms a covalent bond with cysteine 278 within the PRMT5 protein.[5][9]

-

Disruption of SAP Interaction: This covalent modification physically blocks the binding of substrate adaptor proteins, such as RIOK1 and pICln, which contain a conserved PRMT5 binding motif (PBM).[3][10]

-

Selective Inhibition of Methylation: By preventing the association of SAPs, this compound selectively inhibits the symmetric dimethylation of substrates that rely on these adaptors for their presentation to the PRMT5 catalytic site.[8] This leads to a measurable reduction in SDMA levels on these specific proteins.[6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound in disrupting the PRMT5-SAPs interaction and its cellular effects.

| Parameter | Value | Cell Type/System | Reference |

| Biochemical Potency | |||

| FP IC50 (vs. RIOK1 PBM peptide) | 13.8 µM | Purified PRMT5:WDR77 complex | [3][11] |

| Cellular Target Engagement | |||

| IC50 (PRMT5-RIOK1 Disruption) | 7.5 µM | Permeabilized Expi293 cells | [6][10] |

| IC50 (PRMT5-RIOK1 Disruption) | 16 µM | Living Expi293 cells | [6][10] |

| EC50 (PRMT5 Adduct Formation) | 3 µM | Cells | [11] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of this compound on SDMA.

Fluorescence Polarization (FP) Assay for PRMT5-PBM Interaction

This assay quantitatively measures the ability of this compound to disrupt the interaction between PRMT5 and a peptide derived from the PRMT5-binding motif (PBM) of a substrate adaptor protein like RIOK1.

Materials:

-

Purified recombinant PRMT5:WDR77 complex

-

Fluorophore-labeled RIOK1 PBM peptide

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

This compound

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a solution of the PRMT5:WDR77 complex and the fluorophore-labeled RIOK1 PBM peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.

-

Serially dilute this compound in DMSO and then into the assay buffer to create a range of concentrations.

-

Add the PRMT5:WDR77 and RIOK1 PBM peptide mixture to the wells of the 384-well plate.

-

Add the different concentrations of this compound to the wells. Include control wells with DMSO only (maximum polarization) and wells with buffer only (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 40 minutes) to allow the binding to reach equilibrium.[3]

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value by plotting the FP signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cellular PRMT5-RIOK1 Complex Disruption Assay

This assay assesses the ability of this compound to disrupt the interaction between full-length PRMT5 and RIOK1 proteins within a cellular context.

Materials:

-

Expi293 cells

-

Expression vectors for tagged PRMT5 (e.g., with a NanoLuc tag) and tagged RIOK1 (e.g., with a HaloTag)

-

Transfection reagent

-

Lysis buffer

-

Nano-Glo® Luciferase Assay System

-

HaloTag® NanoBRET™ 618 Ligand

-

This compound

-

White, opaque 96-well plates

-

Luminometer/plate reader capable of measuring BRET

Protocol:

-

Co-transfect Expi293 cells with the expression vectors for the tagged PRMT5 and RIOK1 proteins.

-

After a suitable expression period (e.g., 24-48 hours), treat the cells with varying concentrations of this compound for a defined period (e.g., 12 hours).[10]

-

For permeabilized cell assays, lyse the cells. For live-cell assays, proceed with intact cells.

-

Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and the Nano-Glo® Luciferase Assay substrate (donor) to the cell lysates or intact cells in the 96-well plate.

-

Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. The BRET signal is proportional to the proximity of the tagged PRMT5 and RIOK1 proteins.

-

Calculate the IC50 value by plotting the BRET signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of SDMA Levels

This method is used to detect the reduction in global or protein-specific SDMA levels following treatment with this compound.

Materials:

-

Cell line of interest (e.g., a cancer cell line known to have high PRMT5 activity)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SDMA (pan-SDMA or protein-specific)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate the cells and allow them to adhere.

-

Treat the cells with this compound at the desired concentration (e.g., 25 µM) for a specified time (e.g., 12-24 hours). Include a vehicle-treated control (e.g., DMSO).[10]

-

Wash the cells with PBS and lyse them on ice using lysis buffer.[10]

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative reduction in SDMA levels.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Mechanism of action of this compound.

Caption: SDMA biosynthesis pathway and the point of intervention by this compound.

Caption: Experimental workflow for Western Blot analysis of SDMA.

Conclusion

This compound represents a significant advancement in the study of PRMT5 biology. Its unique mechanism of selectively inhibiting the interaction between PRMT5 and its substrate adaptor proteins provides a powerful tool to dissect the specific functions of SDMA modification on a subset of proteins. The resulting decrease in SDMA levels has been quantitatively demonstrated, and the experimental protocols provided herein offer a robust framework for researchers to investigate these effects further. The continued exploration of this compound and similar compounds will undoubtedly deepen our understanding of the roles of symmetric arginine dimethylation in health and disease, and may pave the way for novel therapeutic strategies.

References

- 1. Symmetric Dimethylarginine | C8H18N4O2 | CID 169148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5- mediated symmetric arginine dimethylation is attenuated by mutant huntingtin and is impaired in Huntington's disease (HD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

BRD0639: A Technical Guide for Investigating Spliceosome Protein Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD0639 is a first-in-class, covalent inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5)-substrate adaptor protein interaction.[1][2] This technical guide provides an in-depth overview of this compound as a tool for studying the arginine methylation of spliceosome components. PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine (SDMA) residues on numerous proteins, including the Sm proteins (e.g., SNRPB, SNRPD1, and SNRPD3) that form the core of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome. By specifically inhibiting the interaction between PRMT5 and its substrate adaptors, such as pICln, this compound allows for the targeted investigation of the role of Sm protein methylation in spliceosome assembly and function.[1][2] This is distinct from the N6-methyladenosine (m6A) modification of U6 snRNA, a process in which this compound has not been implicated.

Mechanism of Action

This compound functions by covalently binding to cysteine 278 (C278) in the PRMT5 protein.[1][2] This binding occurs at the PRMT5 Binding Motif (PBM) groove, a site distal from the catalytic pocket, which is responsible for mediating the interaction with substrate adaptor proteins like pICln and RIOK1.[1][2] These adaptor proteins are crucial for presenting specific substrates, such as the Sm proteins, to PRMT5 for methylation. By forming a covalent adduct with C278, this compound physically obstructs the PBM groove, thereby preventing the binding of substrate adaptors and selectively inhibiting the methylation of PBM-dependent substrates.[1][2]

Quantitative Data

The following tables summarize the key quantitative metrics for this compound's activity based on published in vitro and cellular assays.

| Parameter | Value | Assay Condition |

| IC | 568 ± 284 nM | Fluorescence Polarization (FP) assay with fluorescently labeled pICln, measured after 1 hour 45 minutes of incubation.[3][4] |

| IC | 7.5 µM | NanoBiT assay in permeabilized 293T cells stably expressing SmBiT-PRMT5 and LgBiT-RIOK1.[5][6] |

| IC | 16 µM | NanoBiT assay in intact 293T cells stably expressing SmBiT-PRMT5 and LgBiT-RIOK1, with a 40-minute treatment.[6] |

| EC | 3 µM | LC-MS analysis of PRMT5 adduct formation in Expi293 cells overexpressing HA-tagged WDR77 and WT PRMT5, following a 6-hour treatment.[5][6] |

| k | 2,856 M⁻¹sec⁻¹ | A kinetic parameter representing the rate of covalent modification of PRMT5.[5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PRMT5-mediated spliceosome methylation and a typical experimental workflow for studying the effects of this compound.

Caption: PRMT5-mediated methylation of Sm proteins and its inhibition by this compound.

Caption: Experimental workflow for assessing this compound activity using a NanoBiT assay.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of this compound to displace a fluorescently labeled peptide derived from a PRMT5 substrate adaptor protein (e.g., pICln or RIOK1) from the PRMT5:WDR77 complex.

Materials:

-

Purified PRMT5:WDR77 heterooctameric complex

-

Fluorophore-labeled RIOK1 or pICln PBM peptide (probe)

-

This compound

-

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.5 mM TCEP, 0.01% v/v Tween 20

-

1536-well black non-binding surface plates

Procedure:

-

Prepare a solution of PRMT5:WDR77 complex at a final concentration of 200 nM in the assay buffer.

-

Add the fluorescently labeled peptide probe to the complex solution at a final concentration of 10 nM.

-

Dispense the assay reagents into the wells of a 1536-well plate pre-plated with this compound at various concentrations (e.g., an 8-point dose range). The final assay volume is 5 µL.

-

Incubate the plate at room temperature.

-

Measure fluorescence polarization at a specific time point (e.g., 40 minutes) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC

50value by fitting the data to a dose-response curve.

NanoBiT Protein-Protein Interaction Assay

This assay quantifies the disruption of the PRMT5-RIOK1 interaction in live or permeabilized cells.

Materials:

-

293T cells stably expressing Small BiT (SmBiT)-PRMT5 and Large BiT (LgBiT)-RIOK1 fusion proteins.

-

This compound

-

For permeabilized cells: Lysis buffer (e.g., 10% glycerol, 50 mM Tris-HCl, 150 mM KCl, 2 mM EDTA, 0.1% NP40)

-

Nano-Glo® Luciferase Assay Substrate

Procedure for Permeabilized Cells:

-

Plate the NanoBiT-expressing 293T cells in a multi-well plate and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound.

-

Add 50 µL of lysis buffer to each well and incubate for 5 minutes at room temperature to permeabilize the cells.

-

Prepare the Nano-Glo® Luciferase Assay Substrate according to the manufacturer's instructions (e.g., 1:50 dilution in buffer).

-

Add 100 µL of the substrate solution to each well and mix by pipetting.

-

Immediately measure the luminescence using a plate reader.

-

Calculate the IC

50value from the dose-response curve.

Procedure for Intact Cells:

-

Plate the NanoBiT-expressing 293T cells as described above.

-

Treat the cells with this compound for a specified duration (e.g., 40 minutes).

-

Add the Nano-Glo® Live Cell Assay Reagent directly to the wells containing the intact cells.

-

Incubate and measure luminescence as per the manufacturer's protocol.

-

Determine the IC

50value.

LC-MS Analysis of PRMT5 Adduct Formation

This method confirms the covalent engagement of this compound with PRMT5 in a cellular context.

Materials:

-

Expi293 cells

-

Plasmids for overexpressing HA-tagged WDR77 and wild-type PRMT5

-

This compound

-

Cell lysis buffer

-

Anti-HA affinity resin for immunoprecipitation

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Transfect Expi293 cells with plasmids encoding HA-tagged WDR77 and WT PRMT5.

-

After 48 hours of transfection, treat the cells with a dose range of this compound for a specified time (e.g., 6 hours).

-

Harvest the cells and lyse them to release the protein complexes.

-

Perform immunoprecipitation using anti-HA affinity resin to isolate the HA-tagged PRMT5:WDR77 complex.

-

Elute the complex from the resin.

-

Analyze the eluate by LC-MS to detect the mass shift corresponding to the covalent adduction of this compound to PRMT5.

-

Quantify the percentage of adducted PRMT5 at each concentration of this compound to determine the EC

50for target engagement.

Conclusion

This compound is a valuable chemical probe for dissecting the role of PRMT5-mediated arginine methylation in spliceosome biology. Its specific mechanism of action, which targets the protein-substrate adaptor interface rather than the catalytic site, offers a nuanced approach to studying the functions of PRMT5 in mRNA splicing and other cellular processes. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their investigations.

References

BRD0639: A Technical Guide to a First-in-Class PRMT5-Substrate Adaptor Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0639 is a pioneering, covalent inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5)-substrate adaptor protein (SAP) interaction. By forming a covalent bond with cysteine 278 on PRMT5, this compound effectively disrupts the PRMT5-RIOK1 complex, a critical interaction for the methylation of specific cellular substrates. This technical guide provides an in-depth overview of the preliminary research applications of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating PRMT5 biology and developing novel therapeutic agents targeting this enzyme, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) deletion.

Introduction

Protein arginine methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, playing a crucial role in cellular processes such as gene transcription, RNA splicing, and signal transduction. The activity of PRMT5 is often dependent on its interaction with substrate adaptor proteins (SAPs) like RIOK1 and pICln, which facilitate substrate recognition and binding. In certain cancers, particularly those with a homozygous deletion of the MTAP gene, cancer cells exhibit a heightened dependency on PRMT5 activity for survival, making it an attractive therapeutic target.[1][2]

This compound has emerged as a first-in-class chemical probe that allows for the specific investigation of the biological consequences of inhibiting the PRMT5-SAP interaction, distinct from targeting the catalytic site of the enzyme.[3][4][5][6] This guide summarizes the current knowledge on this compound and provides practical information for its use in preclinical research.

Mechanism of Action

This compound acts as a covalent inhibitor of the PRMT5-SAP interaction. Its mechanism involves the formation of a covalent bond with cysteine 278 (C278) located at the PRMT5 binding motif (PBM) interface. This covalent modification sterically hinders the binding of SAPs, such as RIOK1, to PRMT5, thereby disrupting the formation of the functional PRMT5-SAP complex.[3][4][6] The inhibition of this protein-protein interaction leads to a reduction in the symmetric dimethylation of a subset of PRMT5 substrates.[5]

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

| Assay Type | Parameter | Value | Reference |

| Fluorescence Polarization | Apparent IC50 | 568 ± 284 nM | [7] |

| Surface Plasmon Resonance | KD | 13.8 µM | [3] |

| NanoBRET Assay (Permeabilized Cells) | IC50 | 7.5 µM | [8][9] |

| NanoBRET Assay (Live Cells) | IC50 | 16 µM | [8][9] |

Table 1: Biochemical and Cellular Potency of this compound

Experimental Protocols

This section provides detailed protocols for key experiments used in the characterization of this compound.

Fluorescence Polarization (FP) Competition Assay

This assay is used to measure the ability of this compound to disrupt the interaction between PRMT5 and a fluorescently labeled peptide derived from a substrate adaptor protein.

Materials:

-

Purified PRMT5:WDR77 complex

-

Fluorescently labeled RIOK1 PBM peptide (e.g., FITC-labeled)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well, non-binding, black microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the microplate, add the fluorescently labeled RIOK1 PBM peptide to a final concentration of 10 nM.

-

Add the serially diluted this compound to the wells.

-

Initiate the binding reaction by adding the PRMT5:WDR77 complex to a final concentration of 50 nM.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Symmetric Dimethylarginine (sDMA) Levels

This protocol is used to assess the cellular activity of this compound by measuring the reduction in sDMA levels on total cellular proteins.

Materials:

-

Cell line of interest (e.g., a cell line with known PRMT5 dependency)

-

This compound

-

Cell culture medium and supplements

-

RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-sDMA antibody

-

Primary antibody: loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Plate cells at a density of 1 x 106 cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-25 µM) for 24-48 hours. A 12-hour treatment with a media refresh and re-treatment can also be performed.[8][9]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Cell Viability Assay

This assay is used to determine the effect of this compound on the proliferation and viability of cancer cell lines, particularly those with MTAP deletion.

Materials:

-

MTAP-deleted and isogenic MTAP-wildtype cell lines

-

This compound

-

Cell culture medium and supplements

-

96-well clear-bottom microplates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells per well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72-120 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

Figure 2: this compound disrupts the PRMT5 signaling pathway.

Experimental Workflow

Figure 3: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a significant advancement in the study of PRMT5 biology. As a selective inhibitor of the PRMT5-SAP interaction, it provides a unique tool to dissect the specific functions of this complex and to explore a novel therapeutic strategy for cancers with MTAP deletions. The data and protocols presented in this guide are intended to facilitate further research into the applications of this compound and the development of the next generation of PRMT5-targeted therapies.

References

- 1. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]

- 2. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

A Technical Guide to the Synthetic Lethality of BRD0639 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of BRD0639, a first-in-class small molecule inhibitor that leverages the principle of synthetic lethality to target cancer cells. We will delve into its unique mechanism of action, the specific cellular pathways it modulates, and the experimental frameworks used to validate its efficacy.

Introduction: Exploiting Synthetic Lethality in MTAP-Deleted Cancers

Synthetic lethality is a therapeutic strategy that targets a genetic vulnerability unique to cancer cells.[1][2] It arises when the loss of two genes simultaneously leads to cell death, while the loss of either gene alone does not.[2] A prime example of this in oncology is the relationship between the enzyme protein arginine methyltransferase 5 (PRMT5) and the metabolic enzyme methylthioadenosine phosphorylase (MTAP).[3][4][5][6]

Many cancers, including pancreatic cancer, glioblastoma, and mesothelioma, exhibit a deletion of the MTAP gene, which is located near the CDKN2A tumor suppressor on chromosome 9p21.[3][7] Loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA).[3] MTA is a potent and selective endogenous inhibitor of PRMT5.[3] This partial inhibition of PRMT5 in MTAP-deleted cells creates a specific dependency, making them exquisitely sensitive to further pharmacological inhibition of PRMT5.[3][8] This establishes a synthetic lethal relationship and a promising therapeutic window for PRMT5 inhibitors.[3][8]

This compound: A Novel Covalent Inhibitor of the PRMT5-Substrate Adaptor Interaction

This compound is a pioneering chemical probe that targets PRMT5 through a novel mechanism.[3][4][5][9] Unlike traditional inhibitors that target the enzyme's catalytic site, this compound is a PRMT5 binding motif (PBM)-competitive inhibitor.[3][9] It was developed to specifically disrupt the interaction between PRMT5 and its substrate adaptor proteins (SAPs), such as RIOK1 and pICln.[3][4][5]